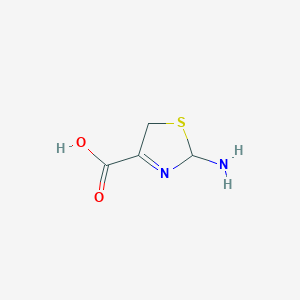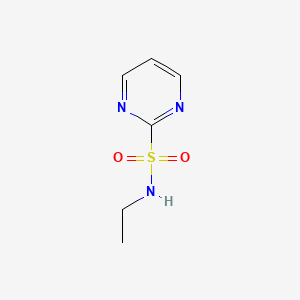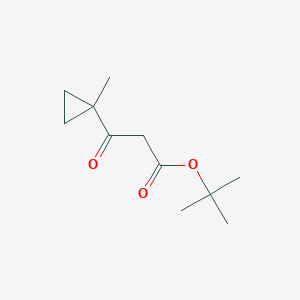
2-Amino-2,5-dihydrothiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolecarboxylic acid, 2-amino-2,5-dihydro- is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both amino and carboxylic acid functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-thiazolecarboxylic acid, 2-amino-2,5-dihydro- typically involves the reaction of thiourea with α-haloketones under basic conditions. One common method includes heating a mixture of thiourea and α-haloketone in ethanol, followed by acidification to obtain the desired product . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 4-thiazolecarboxylic acid, 2-amino-2,5-dihydro- .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, or alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Substituted thiazoles with different functional groups.
Scientific Research Applications
4-Thiazolecarboxylic acid, 2-amino-2,5-dihydro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-thiazolecarboxylic acid, 2-amino-2,5-dihydro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can interfere with cellular pathways such as DNA synthesis, protein synthesis, and signal transduction, resulting in its therapeutic effects.
Comparison with Similar Compounds
2-Aminothiazole: Another thiazole derivative with similar biological activities but different functional groups.
Thiazolidine-4-carboxylic acid: A related compound with a thiazolidine ring instead of a thiazole ring.
Uniqueness: 4-Thiazolecarboxylic acid, 2-amino-2,5-dihydro- is unique due to its specific combination of amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Properties
Molecular Formula |
C4H6N2O2S |
|---|---|
Molecular Weight |
146.17 g/mol |
IUPAC Name |
2-amino-2,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h4H,1,5H2,(H,7,8) |
InChI Key |
HJRXEPDBVQUAPX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC(S1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B13969913.png)

![[3,6-Dioxo-5-(propan-2-yl)piperazin-2-yl]acetic acid](/img/structure/B13969920.png)

![5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13969938.png)
![6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine](/img/structure/B13969940.png)





![(R)-1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane](/img/structure/B13969978.png)

